molecular formula C18H13N3O5S2 B2409109 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 897620-52-9

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No. B2409109
CAS RN: 897620-52-9
M. Wt: 415.44
InChI Key: VBFSBZJQOUBDFD-UHFFFAOYSA-N
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Description

“N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . This compound can be used as an organic synthesis intermediate and a pharmaceutical intermediate, mainly for laboratory research and development processes and chemical and pharmaceutical production processes .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, the synthesis of novel benzothiazole derivatives involves the reaction of 2-bromodimedone with cyanothioacetamide . Another example is the synthesis of N-(thiazol-2-yl) derivatives, which involves a series of reactions yielding a compound with a 1H NMR (DMSO-d6, 500 MHz) of δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H) .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex. For instance, the modification of the left wing of a similar compound started from the isosteric replacement of the sulfur with the oxygen (compound 10) and then moved to the removal of one carbon at the central ring to obtain an indene derivative (compound 17) .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization

  • In a study by Talupur et al. (2021), related compounds of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide were synthesized, characterized, and evaluated for antimicrobial activity. This research contributes to understanding the synthetic routes and biological evaluation of similar compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

Crystal Structure Analysis

  • A related study by Prabhuswamy et al. (2016) focused on the crystal structure determination of a similar compound. This work is significant for understanding the molecular and crystal structures of these types of compounds, which can be crucial for their potential applications in scientific research (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Biological Activity

  • Another relevant study by Valderrama et al. (2002) investigated the synthesis and biological activity of compounds with functional groups similar to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide. The study's findings on in vitro activity against specific pathogens provide insights into the potential biological applications of these compounds (Valderrama, Astudillo, Tapia, Prina, Estrabaud, Mahieux, & Fournet, 2002).

Antimicrobial and Antibacterial Properties

  • Research by Mhaske et al. (2011) on thiazole-5-carboxamide derivatives, which share structural similarities with the compound , revealed their antimicrobial activities. This study contributes to understanding the antimicrobial properties of such compounds (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).

Mechanism of Action

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug). It has been observed over the years that thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Safety and Hazards

The compound is labeled as an irritant . It is intended for use only for testing and research purposes and cannot be used as a medicine, food, or household item .

Future Directions

The future directions of research on this compound could involve further modifications of the compound to enhance its biological activities. For instance, the isosteric replacement of the sulfur with the oxygen and the removal of one carbon at the central ring to obtain an indene derivative are potential areas of exploration .

properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S2/c1-25-12-7-11-15(8-13(12)26-2)28-18(19-11)20-17(22)16-6-9-5-10(21(23)24)3-4-14(9)27-16/h3-8H,1-2H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFSBZJQOUBDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

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